molecular formula C19H23N5O B11227875 N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline CAS No. 303194-05-0

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline

Cat. No.: B11227875
CAS No.: 303194-05-0
M. Wt: 337.4 g/mol
InChI Key: WDXHDKSOKXJOEV-UHFFFAOYSA-N
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Description

N-[2-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline is a synthetic organic compound characterized by a tetrazole core substituted with a 2,6-dimethylphenyl group and a propan-2-yl linker to a 4-methoxyaniline moiety. Its molecular formula is C₁₈H₂₂N₄O, with a molecular weight of 310.40 g/mol. The tetrazole ring (C₂H₂N₄) is a nitrogen-rich heterocycle known for metabolic stability and bioisosteric replacement of carboxylic acids in pharmaceuticals .

Properties

CAS No.

303194-05-0

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline

InChI

InChI=1S/C19H23N5O/c1-13-7-6-8-14(2)17(13)24-18(21-22-23-24)19(3,4)20-15-9-11-16(25-5)12-10-15/h6-12,20H,1-5H3

InChI Key

WDXHDKSOKXJOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)NC3=CC=C(C=C3)OC

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Alkylation: The tetrazole intermediate is then alkylated using 2-bromo-2-methylpropane under basic conditions to introduce the propan-2-yl group.

    Coupling with 4-Methoxyaniline: The final step involves coupling the alkylated tetrazole with 4-methoxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and increase yields.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N-{2-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline with structurally related compounds from the evidence:

Compound Name CAS RN Molecular Formula Key Functional Groups Use/Activity Melting Point (°C)
This compound Not provided C₁₈H₂₂N₄O Tetrazole, 4-methoxyaniline Not specified (inferred: potential agrochemical/pharmaceutical) N/A
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 137-58-6 C₁₄H₂₂N₂O Acetamide, diethylamino Intermediate in organic synthesis 66–69
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ Chloroacetamide, methoxymethyl Herbicide (VLCFA inhibitor) 39–42
Pretilachlor 51218-49-6 C₁₇H₂₆ClNO₂ Chloroacetamide, propoxyethyl Herbicide (grass/weed control) <25

Key Observations :

  • Tetrazole vs. Acetamide Core : The tetrazole in the target compound provides greater nitrogen content and metabolic stability compared to the acetamide backbone seen in alachlor and pretilachlor. This difference may reduce susceptibility to hydrolysis, a common degradation pathway for acetamide herbicides .
  • Substituent Effects: The 2,6-dimethylphenyl group is shared with 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, suggesting steric hindrance at the aromatic ring. However, the target compound’s 4-methoxyaniline group introduces electron-donating properties absent in the chloroacetamide herbicides.
  • Physical Properties: The acetamide analogs exhibit lower melting points (e.g., 66–69°C for 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide), likely due to reduced hydrogen-bonding capacity compared to tetrazole-containing compounds.

Biological Activity

N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-4-methoxyaniline is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

1. Chemical Structure and Synthesis

The compound's IUPAC name is this compound. It features a tetrazole ring, which is known for its biological activity. The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrazole ring through the cyclization of hydrazine derivatives with nitriles under acidic conditions .

Synthetic Route:

  • Step 1: Formation of the tetrazole ring.
  • Step 2: Reaction with propan-2-amine.
  • Step 3: Introduction of the methoxy group on the aniline moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The structural features allow it to modulate their activity, influencing pathways related to signal transduction and gene expression .

3.1 Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results in inhibiting bacterial growth, potentially making it a candidate for antibiotic development .

3.2 Anticancer Properties

The compound has also been studied for its anticancer potential. It has demonstrated inhibitory effects on cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected include those regulated by key oncogenes and tumor suppressor genes .

3.3 Enzyme Inhibition

This compound has shown to inhibit certain enzymes that play critical roles in metabolic processes. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is essential in pyrimidine biosynthesis . This inhibition has implications in treating diseases such as cancer and autoimmune disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. investigated the antimicrobial properties of various tetrazole derivatives, including our compound of interest. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

CompoundActivity AgainstIC50 Value
This compoundE. coli25 µM
Other Tetrazole DerivativesVarious StrainsVaries

Case Study 2: Anticancer Activity

In another study focused on anticancer effects, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, with notable effects at concentrations above 10 µM .

5. Conclusion

This compound exhibits promising biological activities that warrant further exploration. Its mechanisms of action involving enzyme inhibition and antimicrobial properties highlight its potential as a therapeutic agent in various medical fields.

Future research should focus on optimizing its synthesis for higher yields and exploring its efficacy in vivo to fully understand its therapeutic potential and safety profile.

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